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molecular formula C13H10F3NO2S B2828903 Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 400077-94-3

Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B2828903
M. Wt: 301.28
InChI Key: REXPFHVYNJGBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273866B2

Procedure details

To a solution of thiazole III (2.0 g, 6.6 mmol) and the phenyl boronic acid (9.9 mmol) in THF (10 mL) was added potassium fluoride (1.15 g, 19.8 mmol), palladium (II) acetate (74 mg, 0.33 mmol), and 2-(di-t-butylphosphino)biphenyl (197 mg, 0.66 mmol). This mixture was stirred at 25° C. for 24 h. Diethyl ether (100 mL) was then added and the mixture was washed with 1 N aqueous NaOH (2×50 mL), saturated aqueous NaCl (1×50 mL), dried over MgSO4 and concentrated in vacuo to give an off-white solid. Purification by flash chromatography (silica, 0-2.5% ethyl acetate/hexane) gave the product, generally in 60-90% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.9 mmol
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9](Br)=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2].[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[F-].[K+].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>C1COCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)C>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:8][C:7]=1[C:12]([F:15])([F:14])[F:13])=[O:5])[CH3:2] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)Br)C(F)(F)F
Name
Quantity
9.9 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1.15 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
197 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
74 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 25° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with 1 N aqueous NaOH (2×50 mL), saturated aqueous NaCl (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, 0-2.5% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
gave the product

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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